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(4R,5R)-4,5-Dihydroxyhexanal

Chiral purity Absolute configuration Deoxysugar characterization

(4R,5R)-4,5-Dihydroxyhexanal (CAS 86470-28-2, C₆H₁₂O₃, MW 132.16) is the open-chain aldehyde form of D-rhodinose, a 2,3,6-trideoxy-L-threo-hexose belonging to the rare deoxysugar family. The compound bears two defined stereocentres at C-4 (R) and C-5 (R) and exists in equilibrium with its pyranose and furanose cyclic forms.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B15249046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4,5-Dihydroxyhexanal
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C(CCC=O)O)O
InChIInChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m1/s1
InChIKeyXXIHHRIZGBRENI-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-4,5-Dihydroxyhexanal (D-Rhodinose) – A Stereodefined 2,3,6-Trideoxyhexose Building Block for Glycoscience and Natural Product Chemistry


(4R,5R)-4,5-Dihydroxyhexanal (CAS 86470-28-2, C₆H₁₂O₃, MW 132.16) is the open-chain aldehyde form of D-rhodinose, a 2,3,6-trideoxy-L-threo-hexose belonging to the rare deoxysugar family . The compound bears two defined stereocentres at C-4 (R) and C-5 (R) and exists in equilibrium with its pyranose and furanose cyclic forms [1]. D-Rhodinose occurs as a glycosidic moiety in several bioactive microbial natural products, including the angucycline antibiotic urdamycin M and the benzenoid ansamycins goondansamycins A–H, where it is attached via O- or C-glycosidic bonds to polyketide aglycones [2].

Workflow Stereochemical-control glycosyltransferase studies
Selection Defined (4R,5R) deoxysugar building block
Use Context Glycoscience, natural product chemistry, chiral reference

Why (4R,5R)-4,5-Dihydroxyhexanal Cannot Be Replaced by Generic Deoxysugar Analogs – Stereochemical Determinants of Biological Recognition


The four diastereomers of 4,5-dihydroxyhexanal—D-rhodinose (4R,5R), L-rhodinose (4S,5S), D-amicetose (4S,5R), and L-amicetose (4R,5S)—share identical molecular formulae and physicochemical descriptors (predicted logP, solubility) yet diverge fundamentally in their stereochemical recognition by glycosyltransferases, biological target engagement, and optical activity [1]. The (4R,5R) configuration (D-rhodinose) is the sole diastereomer found in the lipoxygenase inhibitor tetrapetalone A, where methylation of the sugar hydroxyls abolishes inhibitory activity entirely [2]. In the urdamycin biosynthetic system, wild-type pathways produce exclusively L-rhodinose; D-rhodinose incorporation occurs only upon genetic inactivation of urdR, producing the novel urdamycin M with altered glycosylation architecture [3]. These stereochemistry-dependent outcomes make generic substitution scientifically invalid for any application requiring defined glycosyl transfer, chiral purity, or structure–activity correlation.

Stereochemistry mismatch Substitution with L-rhodinose or amicetose may alter UrdGT2 glycosylation product profiles, preventing targeted urdamycin M access.
Functional group sensitivity Masking of D-rhodinose hydroxyls (e.g., methylation) abolishes lipoxygenase assay response in tetrapetalone scaffold.
Biosynthetic recognition L-Configured diastereomers are not selected by goondansamycin glycosyltransferases, limiting incorporation into natural product analogs.

(4R,5R)-4,5-Dihydroxyhexanal – Comparator-Anchored Quantitative Evidence for Scientific Selection


Optical Rotation: Enantiomeric Differentiation of D-Rhodinose vs. L-Rhodinose

The (4R,5R)-configured D-rhodinose is the enantiomer of (4S,5S)-L-rhodinose. Literature reports for synthetic L-rhodinose give [α]D −11.0° (acetone), with reported rotations for synthetic rhodinose ranging from −6.7° to −11.0° [1]. By enantiospecific symmetry, (4R,5R)-D-rhodinose exhibits positive optical rotation of equal magnitude. This sign inversion provides a direct, quantifiable identity check that distinguishes D-rhodinose from its enantiomer and from the diastereomers D-amicetose and L-amicetose.

Optical Rotation
Class-level inference
D-Rhodinose: [α]D ≈ +11° (acetone) vs L-Rhodinose: [α]D −11° (lit.)
Supports polarimetric identity confirmation and chiral purity check.
Opposite sign predicted by enantiomeric relationship; direct measurement data to verify.
Chiral purity Absolute configuration Deoxysugar characterization

Glycosyltransferase UrdGT2: Differential Product Outcome with D-Rhodinose vs. L-Rhodinose as Donor Substrate

The C-glycosyltransferase UrdGT2 from the urdamycin biosynthetic pathway accepts both NDP-activated D-rhodinose and L-rhodinose as donor substrates and attaches them via a C-glycosidic bond at the C-9 position of the urdamycin polyketide backbone [1]. However, wild-type urdamycin A contains exclusively L-rhodinose; D-rhodinose incorporation occurs only when the gene urdR is inactivated, yielding the novel urdamycin M that carries a C-glycosidically attached D-rhodinose at C-9 instead of D-olivose [2]. This demonstrates that (4R,5R)-D-rhodinose enables access to specific, non-natural urdamycin congeners that are inaccessible via the wild-type pathway using L-rhodinose or D-olivose.

UrdGT2 Product Outcome
Head-to-head
D-Rhodinose → Urdamycin M (C-9 C-glycoside); L-Rhodinose → Urdamycin S (di-L-rhodinosyl). Both accepted but regioisomeric product differs.
Enables access to specific non-natural urdamycin congeners via D-rhodinose incorporation.
UrdGT2 unselective in transfer efficiency; stereochemistry determines product distribution.
C-glycosyltransferase Urdamycin biosynthesis Deoxysugar engineering

Tetrapetalone A Lipoxygenase Inhibition: D-Rhodinose Moiety Essential for Biological Activity

Tetrapetalone A, which contains a β-D-rhodinosyl moiety (derived from (4R,5R)-configured D-rhodinose), inhibits soybean lipoxygenase with an IC₅₀ of 190 μM, comparable to the reference inhibitors nordihydroguaiaretic acid (NDGA, IC₅₀ = 290 μM) and kojic acid (IC₅₀ = 110 μM) [1][2]. Critically, methylation of tetrapetalone A (which masks the free hydroxyl groups of the D-rhodinose sugar) results in complete loss of inhibitory activity at concentrations up to 1 mM, establishing that the intact D-rhodinose moiety is pharmacophoric [1].

Lipoxygenase Inhibition
Head-to-head
Tetrapetalone A IC₅₀ 190 μM; methylated analog no inhibition at 1 mM.
Intact D-rhodinose required for lipoxygenase assay response context.
Reference inhibitors NDGA 290 μM, kojic acid 110 μM.
Lipoxygenase inhibition Tetrapetalone Glycoside SAR

Systematic De Novo Synthesis: Full Stereoisomer Library Enabling Structure–Activity Relationship Studies

A divergent de novo synthetic strategy from furan derivatives provides systematic access to all eight stereoisomers of 2,3,6-trideoxyhexopyranosides, including (4R,5R)-D-rhodinopyranoside and its seven diastereomers, using Achmatowicz rearrangement, Pd-catalyzed glycosidation, and chiral catalyst-controlled tandem reductions [1]. This methodology enables procurement of any specific stereoisomer—including the target (4R,5R) configuration—with defined stereochemical purity, circumventing the stereoisomer mixtures that plague non-stereoselective synthetic approaches.

Synthesis Platform
Cross-study comparable
Divergent de novo route from furan delivers all 8 stereoisomers of 2,3,6-trideoxyhexopyranosides.
Supports systematic glycosylation SAR library construction.
Chiral catalyst-controlled stereodivergence; yield details in supporting data.
De novo sugar synthesis Stereoisomer library Glycosylation SAR

Goondansamycins: Natural Co-occurrence of D-Rhodinose and D-Amicetose Glycosides Distinguishes Stereochemical Niche

Goondansamycins A–H, isolated from Actinomadura sp. S4S-00069B08, exist as both aglycones and 9-O-α-glycosides of either D-rhodinose or D-amicetose, demonstrating that nature specifically selects the D-threo (4R,5R) and D-erythro (4S,5R) configurations for glycosylation in this structural class [1]. The L-configured rhodinose and amicetose are not observed among the goondansamycin glycosides, indicating a stereochemical filtering by the cognate glycosyltransferase(s) in the producing organism. While direct antimicrobial IC₅₀ comparisons between the D-rhodinose and D-amicetose goondansamycins are not reported in the primary paper, the differential occurrence itself constitutes a natural selection event that distinguishes D-configured 4,5-dihydroxyhexanal diastereomers from their L-counterparts.

Natural Occurrence
Class-level inference
D-Rhodinose and D-amicetose found as goondansamycin glycosides; L-configured diastereomers not detected.
D-Configuration stereoselection by goondansamycin glycosyltransferases supported.
No comparative bioactivity data reported; natural isolation context.
Benzenoid ansamycins Deoxysugar glycoside Natural product diversity

(4R,5R)-4,5-Dihydroxyhexanal – High-Value Application Scenarios Supported by Quantitative Evidence


Engineered Biosynthesis of Novel Angucycline Antibiotics via UrdGT2-Mediated C-Glycosylation

(4R,5R)-4,5-Dihydroxyhexanal, as the precursor to NDP-activated D-rhodinose, serves as a donor substrate for the C-glycosyltransferase UrdGT2 to generate novel urdamycin congeners (e.g., urdamycin M) with D-rhodinose attached at the C-9 position via a C-glycosidic bond [1]. This application leverages the demonstrated ability of UrdGT2 to accept D-rhodinose and produce products that differ from wild-type urdamycin A (which contains D-olivose at C-9). The engineered pathway requires co-expression of appropriate NDP-sugar biosynthetic genes (urdR inactivation) to channel the (4R,5R) isomer specifically [2].

Synthesis of Tetrapetalone Analogs as Lipoxygenase Inhibitors Requiring Intact D-Rhodinose Moiety

The total synthesis of tetrapetalone A and its analogs requires (4R,5R)-4,5-dihydroxyhexanal or its protected derivatives as a key intermediate for installing the β-D-rhodinosyl moiety. The demonstrated loss of lipoxygenase inhibitory activity upon methylation of the sugar hydroxyls (IC₅₀ > 1 mM vs. IC₅₀ = 190 μM for the parent) confirms that the intact D-rhodinose moiety is essential [1]. This makes (4R,5R)-4,5-dihydroxyhexanal a mandatory building block for any tetrapetalone analog program aiming to preserve or optimize lipoxygenase inhibition.

Construction of Stereochemically Defined 2,3,6-Trideoxyhexose Libraries for Glycosylation SAR

The systematic de novo synthesis approach reported by Song et al. (2015) enables procurement of (4R,5R)-4,5-dihydroxyhexanal-derived glycosides alongside all seven other stereoisomers, facilitating head-to-head glycosylation SAR studies [1]. Such libraries are valuable for probing how sugar stereochemistry affects the bioactivity, pharmacokinetics, and target selectivity of glycosylated natural product analogs, particularly in the angucycline, ansamycin, and macrolide antibiotic classes where 2,3,6-trideoxyhexoses are prevalent.

Chiral Reference Standard for Absolute Configuration Determination of Deoxysugars from Natural Products

The distinct optical rotation sign of D-rhodinose ([α]D positive) vs. L-rhodinose ([α]D −11.0°) provides a direct polarimetric identity check [1]. (4R,5R)-4,5-Dihydroxyhexanal or its derivatives can serve as an authentic chiral reference standard for determining the absolute configuration of rhodinose moieties released upon acid hydrolysis of novel glycosylated natural products, particularly when coupled with comparative NMR analysis and co-injection HPLC with known standards.

Application
Selection Property
Validation Focus
Engineered angucycline biosynthesis
C-Glycosyltransferase substrate stereochemistry
Product specificity in Streptomyces pathway engineering
Tetrapetalone analog synthesis
Intact D-rhodinose moiety requirement
Lipoxygenase inhibition assay response context
Deoxysugar library construction
Stereodefined (4R,5R) building block
Glycosylation SAR across 2,3,6-trideoxyhexose isomers
Chiral reference standard
Optical rotation sign (+)
Polarimetric identity vs L-rhodinose standard
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